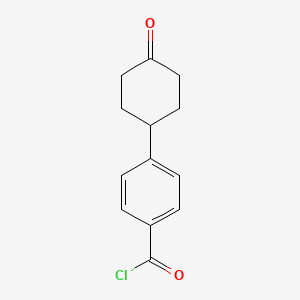

4-(4-oxocyclohexyl)benzoyl Chloride

Übersicht

Beschreibung

4-(4-Oxocyclohexyl)benzoyl chloride is a benzoyl chloride derivative featuring a cyclohexanone ring attached to the para-position of the benzoyl group. This structural motif combines the electrophilic reactivity of the acyl chloride group with the steric and electronic effects of the 4-oxocyclohexyl substituent. The ketone group on the cyclohexane ring introduces both electron-withdrawing character and steric bulk, which can influence its reactivity in nucleophilic acyl substitution reactions compared to simpler benzoyl chloride derivatives.

Q & A

Basic Research Questions

Q. What are the critical safety precautions and storage conditions for handling 4-(4-oxocyclohexyl)benzoyl chloride in laboratory settings?

- Methodological Answer :

- Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent moisture ingress .

- Maintain temperatures below 25°C in a dry, well-ventilated area, away from incompatible materials (strong oxidizers, amines, alcohols) .

- Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Employ fume hoods for ventilation during synthesis or handling .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Friedel-Crafts acylation : React 4-phenylcyclohexanone with acetyl chloride and AlCl₃ to form 4-(4-oxocyclohexyl)acetophenone, followed by oxidation and chlorination .

- Thionyl chloride method : Convert 4-(4-oxocyhexyl)benzoic acid to the acyl chloride using SOCl₂ under reflux (60–80°C) with catalytic DMF .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer :

- NMR spectroscopy : Analyze and NMR peaks for characteristic signals (e.g., cyclohexyl ketone protons at δ ~2.5 ppm, benzoyl chloride carbonyl at δ ~170 ppm) .

- FT-IR : Identify C=O stretching (~1760 cm⁻¹) and C-Cl (~850 cm⁻¹) bands .

Q. What are the key stability concerns when using this compound in aqueous or protic environments?

- Methodological Answer :

- Hydrolysis risk: Avoid water contact, as it rapidly hydrolyzes to benzoic acid derivatives. Use anhydrous solvents (e.g., dry THF, DCM) for reactions .

- Thermal decomposition: Monitor exothermic reactions (e.g., chlorination steps) to prevent runaway temperatures exceeding 100°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts acylation efficiency .

- Solvent selection : Compare reactivity in non-polar (toluene) vs. polar aprotic (DCM) solvents to balance reaction rate and byproduct formation .

- In-situ monitoring : Use HPLC or GC-MS to track intermediate formation (e.g., 4-(4-oxocyclohexyl)benzoic acid) and adjust stoichiometry .

Q. What strategies mitigate risks of exothermic side reactions during chlorination steps?

- Methodological Answer :

- Gradual reagent addition : Introduce SOCl₂ or PCl₅ dropwise to control heat generation .

- Cooling systems : Employ jacketed reactors with chilled brine (-10°C) to maintain temperatures below 50°C .

- Pressure relief : Install burst disks in reaction vessels to prevent over-pressurization from HCl gas .

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer :

- Impurity profiling : Use LC-MS to identify hydrolyzed byproducts (e.g., benzoic acid derivatives) .

- Crystallography : Perform X-ray diffraction to confirm molecular geometry and rule out stereoisomeric contamination .

Q. What novel applications exist for this compound in materials science?

- Methodological Answer :

- Liquid crystal synthesis : Couple with aromatic amines or alcohols to create cyclohexyl-based mesogens for electro-optic devices .

- Polymer functionalization : Use as a crosslinking agent in epoxy resins by reacting with diols or diamines .

Q. How does the compound’s reactivity vary in non-traditional solvents (e.g., ionic liquids) or under microwave irradiation?

- Methodological Answer :

- Solvent screening : Test reactivity in ionic liquids (e.g., [BMIM][BF₄]) to enhance reaction rates and reduce side products .

- Microwave-assisted synthesis : Optimize power (100–300 W) and time (5–15 min) for faster acylation with reduced thermal degradation .

Q. Data Contradictions and Resolution

Q. How should researchers address conflicting storage recommendations (e.g., temperature ranges) from different safety data sheets?

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The reactivity, physical properties, and applications of 4-(4-oxocyclohexyl)benzoyl chloride can be contextualized by comparing it to structurally related benzoyl chloride derivatives. Below is a detailed analysis based on substituent effects, synthesis methods, and applications.

Structural and Electronic Effects

Key Substituent Groups and Their Influence :

| Compound Name | Substituent | Electronic Effect | Steric Effect |

|---|---|---|---|

| This compound | Cyclohexanone (C=O) | Electron-withdrawing | High (bulky cyclohexyl) |

| 4-Nitrobenzoyl chloride | -NO₂ | Strong electron-withdrawing | Low |

| 4-Methoxybenzoyl chloride | -OCH₃ | Electron-donating | Moderate |

| 4-Methylbenzoyl chloride | -CH₃ | Electron-donating (weak) | Low |

| 4-(Trifluoromethoxy)benzoyl chloride | -OCF₃ | Electron-withdrawing | Moderate |

| 4-(4-Phenylbutoxy)benzoyl chloride | -O(CH₂)₃Ph | Electron-donating (ether) | High (long alkyl chain) |

Discussion :

- Electrophilicity : The 4-nitro and 4-trifluoromethoxy derivatives exhibit higher electrophilicity due to strong electron-withdrawing groups, accelerating reactions like amidation or esterification. In contrast, 4-methoxy and 4-methyl groups reduce electrophilicity .

- Steric Hindrance : The 4-oxocyclohexyl and 4-(4-phenylbutoxy) groups introduce significant steric bulk, which may slow reaction kinetics in crowded environments but enhance selectivity in multi-step syntheses .

Physical Properties and Reactivity

Comparative Data Table :

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Common Solvents) |

|---|---|---|---|---|

| This compound | C₁₃H₁₃ClO₂ | 236.70 | Not reported | Ethanol, DCM, DMF* |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 72–74 | DCM, THF, ether |

| 4-Methoxybenzoyl chloride | C₈H₇ClO₂ | 170.59 | 22–24 | Ether, chloroform |

| 4-(Trichloromethyl)benzoyl chloride | C₈H₄Cl₄O | 259.93 | 35–37 | Toluene, DCM |

| 4-(4-Phenylbutoxy)benzoyl chloride | C₁₇H₁₇ClO₂ | 288.77 | Not reported | NMP, DMF |

*Inferred from analogous compounds in .

Reactivity Trends :

- Nucleophilic Acyl Substitution : 4-Nitrobenzoyl chloride reacts rapidly with amines (e.g., piperazine) under mild conditions, while 4-methoxy derivatives require longer reaction times . The 4-oxocyclohexyl variant may exhibit intermediate reactivity due to balanced electronic and steric effects.

- Thermal Stability : Bulky substituents (e.g., 4-phenylbutoxy) enhance thermal stability, as seen in polyimide synthesis for high-performance films .

Eigenschaften

CAS-Nummer |

139778-75-9 |

|---|---|

Molekularformel |

C13H13ClO2 |

Molekulargewicht |

236.69 g/mol |

IUPAC-Name |

4-(4-oxocyclohexyl)benzoyl chloride |

InChI |

InChI=1S/C13H13ClO2/c14-13(16)11-3-1-9(2-4-11)10-5-7-12(15)8-6-10/h1-4,10H,5-8H2 |

InChI-Schlüssel |

LYOXTSKUEXXZSG-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)C(=O)Cl |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.